molecular formula C15H21NO2 B2478303 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one CAS No. 923677-22-9

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one

Cat. No.: B2478303
CAS No.: 923677-22-9
M. Wt: 247.338
InChI Key: FKIXZQZCCCURAH-UHFFFAOYSA-N
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Description

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one is a chemical compound with the molecular formula C15H21NO2 and a molecular weight of 247.34 g/mol It is characterized by the presence of an azepane ring, a hydroxyphenyl group, and an ethanone moiety

Preparation Methods

Chemical Reactions Analysis

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals

Mechanism of Action

The mechanism of action of 1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability .

Comparison with Similar Compounds

1-[3-(Azepan-1-ylmethyl)-4-hydroxyphenyl]ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the azepane ring and hydroxyphenyl group, providing a balance of chemical reactivity and biological activity.

Properties

IUPAC Name

1-[3-(azepan-1-ylmethyl)-4-hydroxyphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12(17)13-6-7-15(18)14(10-13)11-16-8-4-2-3-5-9-16/h6-7,10,18H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIXZQZCCCURAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CN2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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